molecular formula C14H26N2O2 B14904281 n-(1-(Cyclohexylamino)-1-oxopropan-2-yl)pivalamide

n-(1-(Cyclohexylamino)-1-oxopropan-2-yl)pivalamide

Cat. No.: B14904281
M. Wt: 254.37 g/mol
InChI Key: BAAKAXGMBIGZEC-UHFFFAOYSA-N
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Description

N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)pivalamide: is a compound that belongs to the class of amides Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)pivalamide can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with a suitable acylating agent, such as pivaloyl chloride, under controlled conditions. The reaction typically takes place in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be summarized as follows:

Cyclohexylamine+Pivaloyl chlorideThis compound+HCl\text{Cyclohexylamine} + \text{Pivaloyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclohexylamine+Pivaloyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This technique allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts, such as magnesium nitrate or imidazole, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)pivalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)pivalamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)acetamide
  • N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)butyramide
  • N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)isobutyramide

Uniqueness

N-(1-(Cyclohexylamino)-1-oxopropan-2-yl)pivalamide is unique due to its specific structural features, such as the presence of a cyclohexylamino group and a pivalamide group. These structural elements confer distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

N-[1-(cyclohexylamino)-1-oxopropan-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C14H26N2O2/c1-10(15-13(18)14(2,3)4)12(17)16-11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,15,18)(H,16,17)

InChI Key

BAAKAXGMBIGZEC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCCCC1)NC(=O)C(C)(C)C

Origin of Product

United States

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